Cas no 166182-94-1 (Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate)

Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate is a pyrrole-based ester derivative with potential applications in pharmaceutical and organic synthesis. Its structure features an amino group at the 4-position and a propyl substituent at the 1-position, enhancing its reactivity and versatility as a building block. The methyl ester group facilitates further functionalization, making it useful in the synthesis of heterocyclic compounds. This compound is valued for its stability under standard conditions and its compatibility with various coupling and modification reactions. Its well-defined molecular structure ensures consistent performance in research and industrial applications, particularly in the development of bioactive molecules and specialty chemicals.
Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate structure
166182-94-1 structure
Product Name:Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate
CAS No:166182-94-1
MF:C9H14N2O2
MW:182.219662189484
CID:2136671
PubChem ID:18792280
Update Time:2025-05-26

Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate
    • Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate
    • Inchi: 1S/C9H14N2O2/c1-3-4-11-6-7(10)5-8(11)9(12)13-2/h5-6H,3-4,10H2,1-2H3
    • InChI Key: VPSCULKFPZXKBU-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC(=CN1CCC)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 185
  • Topological Polar Surface Area: 57.2

Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate Pricemore >>

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Additional information on Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate

Introduction to Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate (CAS No. 166182-94-1)

Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate, identified by its Chemical Abstracts Service (CAS) number CAS No. 166182-94-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrrole derivatives, a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential applications in drug development.

The molecular structure of Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate consists of a pyrrole ring substituted with an amino group at the 4-position, a propyl chain at the 1-position, and a carboxylate ester group at the 2-position. This unique arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

In recent years, there has been a growing interest in pyrrole derivatives as pharmacophores due to their ability to interact with biological targets in unique ways. The presence of both an amino group and a carboxylate ester group provides multiple points for chemical modification, allowing for the design of molecules with tailored properties. This flexibility has made Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate a valuable building block in medicinal chemistry.

One of the most promising applications of Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate is in the development of antimicrobial agents. Pyrrole derivatives have shown efficacy against a range of bacterial and fungal pathogens, making them attractive candidates for new antibiotics. Recent studies have demonstrated that modifications to the pyrrole core can enhance binding affinity and reduce resistance development, suggesting that compounds like Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate could be key components in next-generation antimicrobial therapies.

The compound has also been explored for its potential in treating neurological disorders. The pyrrole scaffold is known to interact with various neurotransmitter systems, and derivatives of this structure have shown promise in preclinical models of conditions such as Alzheimer's disease and Parkinson's disease. The specific substitution pattern in Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate may confer unique properties that make it particularly effective in modulating these systems.

In addition to its therapeutic applications, Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate has been utilized in synthetic chemistry as a precursor for more complex molecules. Its reactivity allows for further functionalization through various organic transformations, including nucleophilic substitutions, condensations, and cyclizations. These reactions enable chemists to construct intricate molecular frameworks that would be difficult to achieve through other means.

The synthesis of Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate typically involves multi-step processes that require careful optimization to ensure high yield and purity. Common synthetic routes include the condensation of appropriate precursors under controlled conditions, followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have improved the efficiency of these processes, making it more feasible to produce this compound on an industrial scale.

The purity and quality of Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate are critical for its applications in pharmaceutical research and development. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to confirm its identity and assess its purity. These methods provide detailed information about the molecular structure and composition, ensuring that the compound meets the stringent requirements for use in scientific studies.

The growing body of research on Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate underscores its importance as a versatile intermediate in drug discovery and synthetic chemistry. As our understanding of its properties and reactivity continues to expand, new applications and opportunities are likely to emerge. This compound exemplifies the potential of pyrrole derivatives as pharmacologically relevant molecules, offering hope for innovative solutions in medicine and biotechnology.

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